molecular formula C9H11N3O B1291044 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 937796-10-6

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No. B1291044
CAS RN: 937796-10-6
M. Wt: 177.2 g/mol
InChI Key: KJMKROLYLRRJDN-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 937796-10-6 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” consists of a pyrrolidine ring attached to a pyrimidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

“2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” is a solid compound . Its InChI Code is 1S/C9H11N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 .

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

2-(Pyrrolidin-1-yl)pyrimidine: derivatives are synthesized through reactions with (hetero)aromatic C-nucleophiles. This process is crucial for creating compounds with potential pharmacological activities .

Pharmacological Activity

These derivatives act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They inhibit enzymes like phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Antioxidative Properties

The antioxidative properties of 2-(Pyrrolidin-1-yl)pyrimidine derivatives have been documented, which is significant for developing treatments against oxidative stress-related diseases .

Antibacterial Applications

These compounds have shown antibacterial properties, suggesting their use in developing new antibacterial agents .

Cell Cycle Effects

Research has characterized the effects of these derivatives on the cell cycle, which could be pivotal in cancer research and therapy .

Anti-Fibrosis Activity

Derivatives of pyrimidine, including those with a pyrrolidine ring, have been studied for their anti-fibrotic activities. This is particularly relevant in the treatment of fibrotic diseases .

Safety and Hazards

The safety data sheet for “2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for “2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . This could involve the design of new molecules based on the pyrrolidine scaffold, with different biological profiles .

properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMKROLYLRRJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640469
Record name 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

CAS RN

937796-10-6
Record name 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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